Product packaging for (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol(Cat. No.:)

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

Cat. No.: B8188857
M. Wt: 206.28 g/mol
InChI Key: FSWGELBQIPNBFM-NWDGAFQWSA-N
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Description

(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmacology, present in more than twenty classes of pharmaceuticals . This compound is particularly valuable as a synthetic intermediate due to the presence of both amino and hydroxy functional groups on the chiral piperidine ring, allowing for diverse chemical modifications and enabling structure-activity relationship (SAR) studies . Compounds featuring the 4-aminopiperidine motif have demonstrated significant pharmacological activities. Research into similar structures has shown potent antifungal properties, with some derivatives acting as inhibitors of key enzymes in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . Furthermore, chiral hydroxy- and amino-substituted piperidines are frequently explored in the development of receptor antagonists . The specific stereochemistry of the (3R,4S) configuration is critical for its intended biological activity and interaction with molecular targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B8188857 (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-amino-1-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGELBQIPNBFM-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,4s 4 Amino 1 Benzyl Piperidin 3 Ol and Its Stereoisomers

Strategies for Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure piperidine (B6355638) derivatives, such as (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol, is a significant objective in medicinal and organic chemistry due to their prevalence in bioactive molecules. Achieving control over the stereochemistry at the C3 and C4 positions of the piperidine ring requires sophisticated synthetic strategies. These methodologies can be broadly categorized into chiral pool approaches, which utilize naturally occurring chiral molecules as starting materials, and asymmetric catalysis, where chirality is induced through a catalytic process.

Chiral Pool Approaches

Chiral pool synthesis is a robust strategy that leverages the inherent chirality of readily available natural products like carbohydrates and amino acids to construct complex chiral molecules. numberanalytics.commdpi.com This approach transfers the stereochemical information from the starting material to the target molecule, often simplifying the synthetic route and ensuring high stereochemical purity. numberanalytics.com

Carbohydrates are ideal starting materials for chiral pool synthesis due to their abundance, low cost, and rich stereochemical diversity. The multiple stereocenters present in sugars like 2-deoxy-D-ribose and D-glucose can be strategically manipulated to form the stereochemically defined piperidine core.

One documented strategy involves the use of 2-deoxy-D-ribose to construct a chiral 4-amino-3-hydroxy piperidine scaffold. nih.gov This approach exploits the existing stereochemistry of the carbohydrate to set the absolute configuration of the final product. The synthesis typically involves a sequence of reactions including:

Protection and Functional Group Manipulation: Selective protection of hydroxyl groups followed by conversion of other functionalities to set the stage for cyclization.

Reductive Amination: Introduction of the nitrogen atom and formation of the piperidine ring via intramolecular reductive amination of a suitably functionalized amino-aldehyde derived from the sugar.

Deprotection and Final Modification: Removal of protecting groups to yield the desired aminopiperidinol.

This method ensures that the stereocenters originating from the carbohydrate are faithfully transferred to the piperidine product, providing excellent control over the absolute stereochemistry. nih.govrsc.org

Table 1: Example of Carbohydrate-Based Synthesis Outcome

Starting Material Key Strategy Target Stereoisomer Reference
2-deoxy-D-ribose Exploitation of existing stereochemistry (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol nih.gov

Amino acids represent another valuable class of chiral pool starting materials, offering both a stereocenter and versatile functional groups (amine and carboxylic acid). mdpi.comwhiterose.ac.uk L-alanine, for instance, can be converted into chiral building blocks for piperidine synthesis. The general process involves transforming the amino acid into a chiral amino alcohol, which can then undergo further reactions to form the heterocyclic ring. nih.gov

A common synthetic pathway includes:

Reduction of the carboxylic acid functionality of the N-protected amino acid to an alcohol.

Conversion of the resulting amino alcohol into a precursor suitable for cyclization, such as a dihalide or an epoxide.

Ring-closing reaction to form the piperidine scaffold.

For example, L-serine has been used to generate chiral organozinc reagents that participate in conjugate additions to form 6-oxoamino acid derivatives, which are precursors to 2,6-disubstituted piperidines. whiterose.ac.uk This principle of using the amino acid's inherent chirality can be adapted to synthesize the this compound core by selecting an appropriate amino acid and a cyclization strategy that establishes the desired trans-relationship between the amino and hydroxyl groups.

Asymmetric Catalysis in Stereoselective Transformations

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the use of a chiral catalyst. This approach is highly efficient, as a small amount of catalyst can generate a large quantity of enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of asymmetric synthesis. For the synthesis of chiral aminopiperidinols, this method can be applied to the hydrogenation of a prochiral enamine or a related unsaturated precursor.

A notable strategy was developed for the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a stereoisomer of the target compound, which employed a novel Rh(I)-catalyzed asymmetric hydrogenation. nih.govrsc.org The key step involves the hydrogenation of an enamide precursor, where a chiral phosphine (B1218219) ligand coordinated to the rhodium center directs the facial selectivity of the hydrogen addition, thereby establishing the two new stereocenters with high diastereoselectivity and enantioselectivity.

Table 2: Overview of Asymmetric Hydrogenation Strategy

Catalyst System Substrate Type Key Transformation Stereochemical Outcome Reference
Rh(I) with chiral ligand Tetrahydropyridine (B1245486) derivative Asymmetric Hydrogenation Control of relative and absolute stereochemistry nih.govresearchgate.net

The success of this method hinges on the design of the substrate and the choice of the chiral ligand, which together create a transition state that strongly favors the formation of one stereoisomer over others.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a third major pillar of asymmetric catalysis. rsc.org These catalysts, often derived from natural products like cinchona alkaloids or amino acids, can promote a wide range of enantioselective transformations. nih.govmdpi.com

For the synthesis of functionalized piperidines, organocatalytic methods such as asymmetric Mannich reactions, Michael additions, or aldol (B89426) reactions can be employed to construct the chiral backbone. For instance, an enantioselective fluorination reaction catalyzed by a modified cinchona alkaloid has been used to prepare cis-1-Boc-3-fluoropiperidin-4-ol, demonstrating the utility of organocatalysis in creating stereochemically complex piperidine building blocks. nih.gov

A potential organocatalytic route to this compound could involve an asymmetric Michael addition of an amine to an α,β-unsaturated aldehyde or ketone, followed by cyclization and reduction. A chiral amine catalyst, such as a prolinol derivative, could be used to control the stereochemistry of the initial conjugate addition, thereby setting the crucial stereocenters that are carried through to the final piperidinol product.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. sigmaaldrich.com By temporarily attaching a chiral fragment to an achiral substrate, the auxiliary directs subsequent chemical transformations to occur stereoselectively. Once the desired stereochemistry is established, the auxiliary can be cleaved and recycled. sigmaaldrich.com

While direct application of chiral auxiliaries to the synthesis of this compound is not extensively detailed in the reviewed literature, the principle is well-established for creating chiral precursors. For instance, auxiliaries like Evans' oxazolidinones or sulfur-based auxiliaries can be used to control the stereochemistry of acyclic precursors which are then cyclized to form the piperidine ring. sigmaaldrich.comjmcs.org.mx Another common approach involves the classical resolution of a racemic intermediate using a chiral acid, such as (R)-O-acetyl mandelic acid, which forms diastereomeric salts that can be separated by crystallization. researchgate.net This technique was successfully applied to the scalable synthesis of the enantiomerically pure (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. researchgate.net

Key Reaction Pathways and Chemical Transformations

Epoxidation and Stereoselective Ring-Opening Reactions of Piperidine Precursors

A prevalent and effective strategy for synthesizing trans-4-amino-3-hydroxypiperidines involves the stereoselective ring-opening of a key intermediate, 1-benzyl-3,4-epoxypiperidine. researchgate.netresearchgate.net This pathway begins with the reduction of a pyridinium (B92312) salt, formed from pyridine (B92270) and benzyl (B1604629) chloride, to generate a tetrahydropyridine derivative. researchgate.net Subsequent epoxidation creates the crucial epoxide intermediate, setting the stage for nucleophilic attack by an amine. researchgate.net

The reaction of 1-benzyl-3,4-epoxypiperidine with various amines is a key step that establishes the desired trans-amino alcohol stereochemistry. The nucleophilic amine attacks one of the epoxide carbons, leading to the formation of two potential regioisomers: a 4-amino-3-ol or a 3-amino-4-ol. Controlling the regioselectivity of this aminolysis is critical.

Research has shown that conducting the aminolysis of 1-aralkyl-3,4-epoxypiperidines in protic solvents like 2-propanol favors the formation of 3-amino-piperidin-4-ols. lookchem.com Conversely, performing the reaction in acetonitrile (B52724) with the assistance of lithium salts, such as lithium perchlorate (B79767) (LiClO₄) or lithium bromide (LiBr), directs the nucleophilic attack to the C4 position, yielding the desired trans-4-amino-piperidin-3-ols with high regioselectivity. lookchem.comarkat-usa.org This methodology has proven effective for a range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. researchgate.netresearchgate.net The use of LiClO₄ in acetonitrile at room temperature has been highlighted as an efficient method for synthesizing enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols from the corresponding chiral (3R,4S)-3,4-epoxypiperidine. arkat-usa.org

Table 1: Regioselective Aminolysis of 1-Benzyl-3,4-epoxypiperidine
Amine NucleophileReaction ConditionsMajor ProductYieldReference
BenzylamineLiClO₄, CH₃CN, rt, 24h(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol75-85% arkat-usa.org
(S)-1-PhenylethylamineLiClO₄, CH₃CN, rt, 24h(3R,4R)-1-Benzyl-4-(((S)-1-phenylethyl)amino)piperidin-3-ol75-85% arkat-usa.org
2-HydroxyethylamineLiClO₄, CH₃CN, rt, 24h(3R,4R)-1-Benzyl-4-((2-hydroxyethyl)amino)piperidin-3-ol75-85% arkat-usa.org
Various amines2-propanol3-Amino-piperidin-4-ol regioisomerHigh ratio (up to 20:1) lookchem.com

The regioselectivity of the epoxide ring-opening can be further controlled and enhanced through the use of Lewis acids. While many Lewis acids promote the formation of 4-amino-1-benzylpiperidin-3-ols, an interesting reversal of regioselectivity has been reported. researchgate.net The use of reagents prepared from the hard Lewis acid diisobutylaluminum hydride (DIBAL-H) and various primary or secondary amines leads to the regio- and stereospecific formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This contrasts with lithium salt-mediated reactions, which favor the 4-amino-3-ol isomer. researchgate.netarkat-usa.org

The high C4-regioselectivity achieved with lithium salts is attributed to the bidentate coordination of the lithium cation with both the piperidine nitrogen and the epoxide oxygen. researchgate.netresearchgate.net This coordination shifts the conformational equilibrium to favor a state where the C4 carbon is more accessible for nucleophilic attack. researchgate.netresearchgate.net While Mg(ClO₄)₂ can also act as an activator, it results in poor regioselectivity. lookchem.com

Table 2: Influence of Lewis Acids on Aminolysis of 1-Benzyl-3,4-epoxypiperidine
Lewis Acid / AdditiveSolventPredominant RegioisomerKey FindingReference
LiClO₄, LiBrAcetonitriletrans-4-Amino-3-olHigh C4 regioselectivity lookchem.comarkat-usa.org
DIBAL-Amide ComplexNot specifiedtrans-3-Amino-4-olReversal of regioselectivity researchgate.net
Mg(ClO₄)₂AcetonitrileMixture of isomersPoor regioselectivity lookchem.com
None2-Propanol3-Amino-4-olFavors C3 attack lookchem.com

Ring Expansion Strategies (e.g., from pyrrolidine (B122466) derivatives)

An alternative approach to constructing the piperidine skeleton involves the ring expansion of more readily available pyrrolidine precursors. rsc.org This strategy offers a different pathway to access optically active substituted piperidines. One documented method describes the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org In this process, the mesylated hydroxymethyl group serves as a leaving group, which, upon intramolecular cyclization and subsequent nucleophilic attack, leads to the formation of a six-membered piperidine ring. This methodology has been successfully applied to the synthesis of various piperidine derivatives, including 4-amino-1,4,5-trideoxy-1,5-imino-D-ribitol. rsc.org While not explicitly demonstrated for the title compound, this strategy represents a viable synthetic alternative.

Reductive Amination and N-Alkylation Protocols

Reductive amination is a cornerstone reaction in amine synthesis and is frequently used to install or modify N-substituents on the piperidine ring. chim.it This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borane-pyridine complex. chim.itresearchgate.net

In the context of synthesizing this compound, reductive amination is the primary method for introducing the N-benzyl group. This is typically accomplished by reacting a precursor piperidine (e.g., (3R,4S)-4-aminopiperidin-3-ol) with benzaldehyde (B42025) in the presence of a suitable reducing agent. nih.gov This method is highly efficient for the N-alkylation of secondary amines to form tertiary amines. researchgate.net Continuous-flow hydrogenation using catalysts like Pd/C has also emerged as a scalable and efficient alternative to traditional batch reductive amination protocols. researchgate.net

Intramolecular Cyclization Approaches for Piperidine Ring Construction

The construction of the piperidine ring is a cornerstone in the synthesis of this compound and its stereoisomers. Intramolecular cyclization strategies are paramount in achieving this, offering a powerful means to control regiochemistry and stereochemistry. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond on a linear precursor to forge the six-membered ring. Key approaches include the cyclization of alkenes, radical-mediated cyclizations, and azide (B81097) reductive cyclizations.

Alkene Cyclization: This approach typically involves the intramolecular hydroamination or aminohalogenation of an unsaturated amine. For instance, a suitably substituted N-benzyl protected aminoalkene can undergo cyclization catalyzed by various transition metals. The reaction proceeds via the activation of the double bond by the metal catalyst, followed by the nucleophilic attack of the pendant amine group. The stereochemical outcome of the cyclization can often be influenced by the choice of catalyst and reaction conditions.

Radical Cyclization: Radical-mediated cyclizations offer a versatile method for piperidine synthesis under mild conditions. rsc.orgnih.gov These reactions can be initiated by various means, including the use of radical initiators like AIBN (azobisisobutyronitrile) with tributyltin hydride, or through photoredox catalysis. researchgate.net For example, an N-alkenyl amine precursor bearing a radical precursor (e.g., a bromine or iodine atom) can be induced to cyclize. The initially formed radical attacks the double bond, leading to the formation of a five- or six-membered ring. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical consideration, governed by Baldwin's rules and the specific substrate and reaction conditions. nih.gov

Azide Reductive Cyclization: This strategy provides a direct route to amino-functionalized piperidines. A linear precursor containing both an azide and an aldehyde or ketone functionality can undergo a one-pot reductive cyclization. rsc.org The reduction of the azide to a primary amine, often using reagents like triphenylphosphine (B44618) or catalytic hydrogenation, is followed by spontaneous intramolecular imine formation and subsequent reduction to the piperidine ring. rsc.org A notable example is the palladium-catalyzed azide reduction cyclization, which has been effectively used in the synthesis of complex heterocyclic structures. rsc.org This method is particularly advantageous as it introduces the key amino group concurrently with the ring formation.

Resolution Techniques for Enantiomeric Enrichment and Purification

The synthesis of enantiomerically pure this compound necessitates a strategy to separate stereoisomers. Resolution techniques are widely employed for this purpose, allowing for the isolation of the desired enantiomer from a racemic or diastereomeric mixture.

Classical Resolution via Diastereomeric Salt Formation (e.g., using (R)-O-acetyl mandelic acid)

Classical resolution through the formation of diastereomeric salts is a robust and scalable method for separating enantiomers. ulisboa.pt This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.gov

In the context of synthesizing stereoisomers of 4-amino-1-benzyl-piperidin-3-ol, (R)-O-acetyl mandelic acid has been successfully employed as a resolving agent. researchgate.netresearchgate.net The racemic amino alcohol is treated with the chiral acid in a suitable solvent, leading to the precipitation of the less soluble diastereomeric salt. The more soluble salt remains in the mother liquor. After separation of the solid, the chiral resolving agent can be removed by treatment with a base to liberate the enantiomerically enriched amine. This process can be repeated to improve the enantiomeric excess of the product. mdpi.com

Resolving AgentTarget CompoundSolventOutcomeReference
(R)-O-acetyl mandelic acid(±)-trans-1-benzyl-4-(benzylamino)piperidin-3-olEthanolPrecipitation of the (R)-O-acetyl mandelic acid salt of the (-)-(3R,4R) enantiomer researchgate.net

Enzymatic Kinetic Resolution (e.g., lipase-catalyzed processes)

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. mdpi.com This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. lookchem.commdpi.com The difference in reaction rates allows for the separation of the unreacted enantiomer from the product.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the resolution of alcohols and amines through enantioselective acylation or hydrolysis. organic-chemistry.org For precursors of 4-amino-1-benzyl-piperidin-3-ol, lipase-catalyzed acylation has proven effective. researchgate.net In this process, the racemic amino alcohol is treated with an acyl donor (e.g., an ester) in the presence of the lipase. The enzyme selectively acylates one enantiomer, typically at the hydroxyl group, allowing for the separation of the resulting ester from the unreacted amino alcohol. The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity. polimi.itnih.gov

EnzymeSubstrateReaction TypeOutcomeReference
Candida antarctica lipase B(±)-trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidineAcetylationHigh enantioselectivity in the acetylation of the amino alcohol researchgate.net

Process Optimization and Scalability Considerations for Research Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful consideration of process optimization and scalability. For the synthesis of this compound and its stereoisomers, factors such as cost of reagents, reaction efficiency, safety, and ease of purification are paramount. rsc.orgnih.gov

Stereochemical Characterization and Conformational Analysis of 3r,4s 4 Amino 1 Benzyl Piperidin 3 Ol and Its Stereoisomers

Methods for Absolute Configuration Determination

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups of atoms. For (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol, which possesses two stereocenters, several techniques are employed to unequivocally determine the R/S designation at each center.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the absolute configuration of crystalline compounds. mdpi.com This powerful analytical technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and bond lengths. mdpi.comresearchgate.net For chiral molecules, SCXRD can distinguish between enantiomers by observing the effects of anomalous dispersion.

In the context of piperidine (B6355638) derivatives, SCXRD has been instrumental in confirming the relative and absolute stereochemistry. For instance, the structure of a tosyl derivative of a substituted piperidine was confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the absolute stereochemistry of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols was definitively established through single-crystal X-ray analysis of their dihydrobromide salts. arkat-usa.org This method provides incontrovertible proof of the spatial arrangement of the amino and hydroxyl groups on the piperidine ring.

Key Crystallographic Data for Piperidine Derivatives:

CompoundCrystal SystemSpace GroupReference
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateMonoclinicP21/n iucr.org
1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chlorideMonoclinicP21/c iucr.org
1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chlorideOrthorhombicP212121 iucr.org

This table presents examples of crystallographic data obtained for various piperidine derivatives, illustrating the level of detail provided by single-crystal X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy, Optical Rotation)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for determining the absolute configuration and enantiomeric purity of compounds in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For amino alcohols and chiral amines, the formation of derivatives with chromophoric probes can induce distinct CD signals that correlate to the absolute configuration and enantiomeric composition of the analyte. nih.govresearchgate.net This "mix-and-measure" approach offers a practical and rapid method for stereochemical analysis. nih.govrsc.org

Optical Rotation: Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. While empirical, the comparison of the optical rotation of an unknown sample to that of a known standard can provide strong evidence for its absolute configuration.

Chiroptical sensing methods have been successfully applied to a wide range of chiral compounds, including amines, amino alcohols, and amino acids, demonstrating their broad utility in stereochemical analysis. nih.govacs.org

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The orientation of substituents on the ring (axial or equatorial) can significantly impact the molecule's properties and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Identification and Conformational Assignment (e.g., 1H, 13C NMR, analysis of coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and conformation of molecules in solution. researchgate.net

¹H and ¹³C NMR: The chemical shifts of protons and carbons in the piperidine ring are sensitive to their chemical environment and stereochemistry. acs.org By analyzing the ¹H and ¹³C NMR spectra, it is possible to distinguish between different diastereomers of 4-Amino-1-benzyl-piperidin-3-ol.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants in the ¹H NMR spectrum allows for the determination of the relative orientation of substituents on the piperidine ring. For instance, large coupling constants (around 10-12 Hz) are typically observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions. This information is crucial for assigning the chair conformation and the axial or equatorial position of the amino and hydroxyl groups. ias.ac.in NMR studies have been used to confirm the axial preference of substituents in some fluorinated piperidines. nih.gov

Typical ¹H NMR Coupling Constants for Piperidine Ring Protons:

InteractionDihedral AngleTypical Coupling Constant (Hz)
Axial-Axial~180°10 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

This table provides a general guide to the expected coupling constants for different proton interactions in a chair-conformed piperidine ring.

Computational Chemistry and Molecular Modeling for Conformational Studies

Computational chemistry provides powerful tools to complement experimental data and gain deeper insights into the conformational preferences of molecules. clinmedkaz.org Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations and predict the most stable arrangement of the molecule. tandfonline.comtandfonline.com

For piperidine derivatives, computational studies can:

Predict the preferred chair conformation of the piperidine ring. tandfonline.com

Determine the relative energies of conformers with axial versus equatorial substituents.

Analyze the influence of intramolecular hydrogen bonding between the amino and hydroxyl groups on the conformational stability.

Simulate NMR parameters to aid in the interpretation of experimental spectra. researchgate.net

Molecular docking studies, a form of molecular modeling, can predict the binding mode of piperidine derivatives to biological targets, providing insights into structure-activity relationships. nih.gov These computational approaches, when used in conjunction with experimental techniques like NMR and X-ray crystallography, provide a comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound and its stereoisomers.

Derivatives and Analogs of 3r,4s 4 Amino 1 Benzyl Piperidin 3 Ol in Academic Medicinal Chemistry Research

Design and Synthesis of Aminohydroxylated Piperidine (B6355638) Alkaloid Analogs (e.g., iminosugars)

The structural resemblance of aminohydroxylated piperidines to monosaccharides has led to their investigation as iminosugars, a class of carbohydrate mimics known for their potent glycosidase inhibitory activity. The synthesis of such analogs often begins from chiral precursors to establish the desired stereochemistry.

One common synthetic route to access the core structure of compounds like (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol involves the regio- and stereoselective ring-opening of a corresponding epoxide. For instance, enantiomerically pure (3R,4S)-3,4-epoxypiperidine can be reacted with various amines in the presence of a Lewis acid, such as lithium perchlorate (B79767) (LiClO4), to yield trans-4-aminopiperidin-3-ols. researchgate.net This method provides a reliable way to introduce the amino group at the C-4 position with the desired trans stereochemistry relative to the hydroxyl group at C-3. researchgate.net

Further elaboration of these aminopiperidinols can lead to a variety of iminosugar analogs. For example, a new approach to preparing 4-substituted 1-benzylpiperidin-3,5-diols, which are considered iminosugars, involves the nucleophilic cleavage of 1-benzyl-4,5-epoxypiperidin-3-ols. researchgate.net This reaction, using nucleophiles like benzylamine, thiophenol, or diallylamine, proceeds in a regio- and stereoselective manner. researchgate.net Although this example starts from a 4,5-epoxide, it highlights the general strategy of using functionalized piperidines to build more complex, polyhydroxylated structures characteristic of iminosugars. researchgate.net

The synthesis of piperidine-based iminosugars can also be achieved from non-piperidine starting materials, such as a common amino-vicinal diol intermediate derived from tri-O-benzyl-d-glucal. Double nucleophilic substitution on this diol after mesylation with various amines can deliver amino-substituted piperidine iminosugars. nih.gov

The table below summarizes some synthetic approaches towards aminohydroxylated piperidine alkaloids and iminosugar analogs.

Starting MaterialKey ReactionProduct ClassReference
Enantiomerically pure (3R,4S)-3,4-epoxypiperidineRegio- and stereoselective aminolysistrans-4-Aminopiperidin-3-ols researchgate.net
1-Benzyl-4,5-epoxypiperidin-3-olsNucleophilic cleavage4-Substituted 1-benzylpiperidin-3,5-diols (Iminosugars) researchgate.net
Amino-vicinal diol from tri-O-benzyl-d-glucalDouble nucleophilic substitutionAmino-substituted piperidine iminosugars nih.gov

Structural Modifications and Derivatization Strategies

The this compound scaffold offers multiple points for structural modification, allowing for a systematic exploration of the chemical space around this core. These modifications are crucial for fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds.

Modifications at the Exocyclic Amino Group

The primary amino group at the C-4 position is a key site for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can influence the compound's interaction with biological targets, as well as its polarity and basicity. For instance, the exocyclic amino groups of flanking guanines in DNA have been shown to govern the conformation of adducts, highlighting the importance of this functional group in molecular recognition. nih.gov While this is in a different context, it underscores the structural role an exocyclic amino group can play.

Chemical Transformations of the Hydroxyl Moiety

The hydroxyl group at the C-3 position can undergo various chemical transformations, including esterification, etherification, and oxidation. These modifications can alter the hydrogen-bonding capacity of the molecule, which is often critical for its binding to target proteins. For example, in a series of N-phenethyl substituted anilino-piperidinols, the hydroxyl group was a key feature. researchgate.net

N-Substitutions and Ring Functionalizations of the Piperidine Core

The nitrogen atom of the piperidine ring is typically substituted, in this case with a benzyl (B1604629) group. This substituent can be removed and replaced with other groups to modulate the compound's properties. For instance, N-substitutions on piperidine derivatives have been shown to significantly impact their affinity for the σ1 receptor. nih.gov Furthermore, the piperidine ring itself can be functionalized. Rhodium-catalyzed C-H insertions and cyclopropanations have been used for the site-selective functionalization of piperidine rings at the C-2, C-3, and C-4 positions. nih.gov

The following table provides examples of derivatization strategies for the aminopiperidinol scaffold.

Modification SiteType of ReactionPotential Outcome
Exocyclic Amino GroupAcylation, Alkylation, Reductive AminationAltered target interaction, polarity, and basicity
Hydroxyl MoietyEsterification, Etherification, OxidationModified hydrogen-bonding capacity
Piperidine NitrogenN-debenzylation followed by N-alkylation/arylationModulated pharmacokinetic properties and target affinity
Piperidine RingC-H functionalizationIntroduction of substituents at various ring positions

Exploration of Structure-Activity Relationships (SAR) at a Molecular Interaction Level

Understanding the structure-activity relationships (SAR) of derivatives of this compound is crucial for rational drug design. This involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity. Molecular docking studies are often employed to visualize the binding of these compounds to their target proteins and to rationalize the observed SAR.

For example, in a study of N-benzyl-piperidine derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, computational docking and molecular dynamics simulations indicated the formation of favorable complexes between the ligands and both enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, derivative 4a in that study showed the lowest binding free energy due to interactions with key residues in both target enzymes. nih.gov

In another study on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as AChE inhibitors, structural modifications on different parts of the molecule led to several important SAR observations. nih.gov For example, introducing a lipophilic environment at the C-5 position of the pyridazine (B1198779) ring was favorable for AChE-inhibitory activity. nih.gov Conversely, isosteric replacements or modifications of the benzylpiperidine moiety were detrimental to the activity, highlighting the importance of this part of the molecule for target binding. nih.gov

Development of Piperidine-Based Scaffolds for Investigational Chemical Probes

The versatility of the piperidine scaffold makes it a valuable platform for the development of investigational chemical probes. These probes are essential tools for studying biological processes and for target validation in drug discovery. A 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been developed for dopamine (B1211576) D4 receptor antagonists to be used as in vitro tool compounds. nih.gov Although these compounds had limitations in terms of metabolic stability, their high selectivity made them valuable for investigating D4 receptor signaling. nih.gov This demonstrates how piperidine scaffolds can be engineered to create highly selective probes for specific biological targets.

Role and Applications in Advanced Chemical Research Excluding Clinical Outcomes

Chiral Ligands and Catalysts in Asymmetric Organic Transformations

The vicinal amino alcohol (or 1,2-amino alcohol) motif present in (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a privileged structure for the formation of chiral ligands and catalysts. This arrangement allows for the formation of stable five-membered chelate rings with metal centers, creating a rigid and well-defined chiral environment that can effectively induce asymmetry in a variety of chemical transformations.

One of the most well-established applications for chiral β-amino alcohols is in the catalysis of the enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to prochiral aldehydes. mdpi.com This reaction is a fundamental method for producing enantiomerically enriched secondary alcohols. The catalyst is typically formed in situ from the chiral amino alcohol ligand and the diethylzinc reagent.

The proposed mechanism involves the reaction of the amino alcohol with diethylzinc to form a dimeric zinc complex. In this complex, the chiral ligand creates a stereochemically defined pocket around a zinc atom. An aldehyde molecule coordinates to this zinc atom, and the ethyl group is then transferred from another zinc atom to one specific face of the aldehyde, dictated by the steric environment of the ligand. The result is the preferential formation of one enantiomer of the secondary alcohol. researchgate.net Ligands derived from amino alcohols have been shown to achieve high levels of stereoselectivity in these reactions. nih.gov For instance, chiral amino diselenides, which share functional similarities, have been used in catalytic amounts (as low as 0.5 mol%) to achieve enantiomeric excesses (ee) up to 99%. nih.gov

Ligand TypeAldehyde SubstrateEnantiomeric Excess (ee)Reference
Chiral Amino DiselenideBenzaldehyde (B42025)Up to 99% nih.gov
Glucose-derived DiolsBenzaldehyde35-56% mdpi.com
Oxazaborolidine from EphedrineBenzaldehydeModest dtic.mil
This table presents examples of enantioselective diethylzinc additions to aldehydes catalyzed by chiral ligands structurally related to β-amino alcohols, demonstrating the principle of asymmetric induction.

The utility of chiral scaffolds based on the aminopiperidinol structure extends beyond zinc-mediated additions. These frameworks are valuable in a range of other metal-catalyzed and organocatalytic asymmetric reactions.

Copper-Catalyzed Reactions : Chiral piperidine (B6355638) derivatives are employed in processes like the asymmetric copper-catalyzed cyclizative aminoboration, which allows for the synthesis of 2,3-cis-disubstituted piperidines with excellent enantioselectivity (e.g., 96% ee). nih.gov

Organocatalysis : The rigid, chiral backbone of piperidine can be incorporated into more complex organocatalysts. For example, quinine-derived catalysts featuring a squaramide moiety are used to activate substrates through hydrogen bonding in remote (3+2)-cycloaddition reactions, yielding complex heterocyclic products with high stereocontrol. nih.gov

Rhodium-Catalyzed Hydrogenation : Chiral 4-amino-3-hydroxy piperidine derivatives have been synthesized using strategies that include Rh(I)-catalyzed asymmetric hydrogenation of precursor molecules, highlighting the compatibility of this scaffold with transition metal-catalyzed transformations designed to install stereocenters. rsc.orgnih.gov

Building Block for Complex Molecular Architectures and Investigational Agents

The this compound molecule is a powerful chiral building block, providing a rigid scaffold upon which complex molecular architectures can be assembled. Its distinct functional groups can be selectively modified to construct a diverse array of investigational compounds for pharmacological research.

The 3-aminopiperidine core is a key structural motif found in numerous biologically active molecules, making its chiral derivatives valuable intermediates in pharmaceutical synthesis. google.com

Arginase Inhibitors : Arginase is a metalloenzyme that plays a role in regulating L-arginine levels, which impacts nitric oxide production. nih.gov Inhibitors of this enzyme are being investigated for their therapeutic potential. Potent arginase inhibitors have been developed incorporating a piperidine ring, where the basic nitrogen atom can form critical hydrogen bonding or ionic interactions with aspartic acid residues in the enzyme's active site. nedp.com For example, α,α-disubstituted amino acid derivatives containing a piperidine moiety have shown high inhibitory activity. mdpi.comfrontiersin.org

Janus Kinase (JAK) Inhibitors : The JAK-STAT signaling pathway is crucial for immune system regulation, and its inhibitors are used to treat autoimmune diseases. nih.gov The 3-aminopiperidine scaffold is a central component of several JAK inhibitors, including the approved drug tofacitinib. google.com The specific stereochemistry and substitution on the piperidine ring are critical for achieving the desired potency and selectivity profile against different JAK isoforms (JAK1, JAK2, JAK3, TYK2). nih.gov

Muscarinic M1 PAM-Agonists : Selective activation of the muscarinic M1 receptor is a therapeutic strategy for cognitive disorders. nih.gov Positive allosteric modulators (PAMs) that bind to a site distinct from the orthosteric acetylcholine (B1216132) site offer a way to achieve receptor subtype selectivity. researchgate.net The development of M1 PAM-agonists has involved scaffolds that, while not always piperidine-based, utilize similar spatial arrangements of hydrogen bond donors and acceptors, suggesting the aminopiperidinol framework as a viable starting point for designing novel modulators. nih.govnih.gov

Investigational Agent ClassTarget(s)Role of Piperidine ScaffoldRepresentative Compound Type
Arginase InhibitorsArginase I, Arginase IIForms key interactions with active site residues; provides a rigid scaffold. nedp.comα-amino-α-(piperidinyl-alkyl) boronic acids frontiersin.org
Janus Kinase (JAK) InhibitorsJAK1, JAK2, JAK3, TYK2Core structural motif for binding to the kinase hinge region. google.comPyrrolo[2,3-d]pyrimidine derivatives (e.g., Tofacitinib)
Muscarinic M1 PAM-AgonistsMuscarinic M1 ReceptorProvides a 3D framework for positioning key pharmacophoric features. nih.govPyridine (B92270) carboxamides nih.gov
This table summarizes the application of the aminopiperidine scaffold in the development of targeted investigational agents.

The functional groups of this compound serve as synthetic handles for creating more complex, three-dimensional structures, which are of increasing interest in drug discovery for exploring new chemical space.

Fused Systems : An array of fused bicyclic piperidines has been prepared as novel templates for medicinal chemistry. nih.gov Synthetic routes often involve intramolecular cyclization reactions starting from appropriately substituted piperidine precursors, where the amino or hydroxyl groups can be elaborated into chains that subsequently form a new ring fused to the piperidine core.

Spirocyclic Systems : Spiropiperidines, where a second ring shares a single carbon atom with the piperidine, are valuable scaffolds. whiterose.ac.uk The synthesis of such systems can involve building the spiro-ring onto a pre-formed piperidine. For instance, a novel analogue of the DPP-4 inhibitor Alogliptin, which features a spirocyclic moiety on the piperidine ring, was synthesized from an aminopiperidine derivative. beilstein-journals.org Methods such as intramolecular palladium-catalyzed α-arylation or ring-closing metathesis can be employed to construct the spirocyclic junction. whiterose.ac.uk

Investigation of Biological Activities at a Mechanistic and Preclinical Level

Derivatives of the aminopiperidinol scaffold have been the subject of extensive preclinical investigation to understand their mechanisms of action and biological effects. These studies are foundational for identifying potential therapeutic applications.

Enzyme Inhibition : As discussed, piperidine-based compounds are potent inhibitors of enzymes like arginase and JAKs. Preclinical evaluation involves determining their inhibitory potency, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. For example, a piperidine-based arginase inhibitor showed IC₅₀ values of 2.6 nM and 14 nM against human Arginase I and II, respectively. nedp.com

Receptor Modulation : The aminopiperidine scaffold is present in ligands for various receptors. Diaryl amino piperidines have been developed as potent delta opioid receptor agonists, demonstrating anti-nociceptive activity in rodent pain models. nih.gov Additionally, aminoethyl-substituted piperidines have been synthesized as high-affinity ligands for sigma-1 (σ₁) receptors, which are implicated in neurological disorders and cancer. nih.govnih.gov Some of these σ₁ ligands have demonstrated antiproliferative effects in human prostate cancer cell lines. nih.gov

Compound ClassBiological TargetPreclinical FindingReference
Piperidine-based Boronic AcidHuman Arginase I / IIPotent inhibition (IC₅₀ = 2.6 nM / 14 nM) nedp.com
Diaryl Amino PiperidinesDelta Opioid ReceptorAgonist activity with in vivo anti-nociceptive effects in rodents nih.gov
Aminoethyl PiperidinesSigma-1 (σ₁) ReceptorHigh-affinity binding and growth inhibition of human tumor cells nih.gov
Polyfunctionalized PyridinesSigma-1/2 (σ₁/₂) ReceptorsHigh affinity and selectivity (Kᵢ for hσ₁R = 1.45 nM) nih.gov
This table highlights preclinical findings for various investigational agents derived from aminopiperidine scaffolds.

Modulation of Protein-Protein Interactions (e.g., KEAP1-NRF2 pathway in in vitro or murine models)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant frontier in drug discovery and chemical biology. nih.govnih.gov Small molecules that can either disrupt or stabilize these interactions are highly sought after as chemical probes and potential therapeutic agents. nih.govmdpi.com The modulation of PPIs can occur through direct (orthosteric) competition at the binding interface or through indirect (allosteric) effects, where a molecule binds to a remote site on a protein to induce conformational changes that affect the interaction surface. nih.gov

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical PPI system that regulates cellular defense against oxidative stress. While the disruption of this specific PPI is an active area of research for various diseases, published studies explicitly detailing the activity of this compound as a modulator of the KEAP1-NRF2 pathway or other specific PPIs are not available in the current scientific literature. Further research would be required to determine if this compound has any specific activity in modulating protein-protein interactions.

Enzyme Inhibition Studies (in vitro): Glycosidases, Acetylcholinesterase

The aminohydroxylated piperidine scaffold is a key feature in a class of compounds known as iminosugars, which are recognized for their ability to inhibit enzymes that process carbohydrates.

Glycosidases: Aminohydroxylated piperidine alkaloids and their synthetic analogs are known to be effective and selective inhibitors of glycosidases. researchgate.net The presence of the amino group within the iminosugar-like structure is crucial for this inhibitory activity. researchgate.net For instance, related aminodihydroxypiperidine structures have demonstrated selective inhibition of enzymes like β-glucosidase. researchgate.net While the structural characteristics of this compound place it within this class of potential glycosidase inhibitors, specific quantitative in vitro inhibition data (such as IC₅₀ values) for this particular compound against a panel of glycosidases are not detailed in the available research. researchgate.netresearchgate.net

Acetylcholinesterase: The inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine, is a key strategy in managing neurological conditions. While various piperidine derivatives have been synthesized and evaluated as AChE inhibitors, specific in vitro studies quantifying the inhibitory potency of this compound against acetylcholinesterase have not been reported in the literature.

Table 1: Summary of Investigated Enzmyatic Activities

Enzyme TargetActivity of Structural ClassSpecific Data for this compound
GlycosidasesThe aminohydroxypiperidine scaffold is a known inhibitor of various glycosidases. researchgate.netresearchgate.netNo quantitative inhibition data currently available.
AcetylcholinesteraseThe piperidine core is present in many known acetylcholinesterase inhibitors.No quantitative inhibition data currently available.

Anti-inflammatory Effects in Preclinical Models (e.g., murine models)

The evaluation of novel chemical entities for anti-inflammatory properties in preclinical animal models, such as murine models of induced inflammation, is a standard step in drug discovery. This research helps to establish the potential efficacy of a compound in a complex biological system. However, a review of the current scientific literature indicates that preclinical studies investigating the in vivo anti-inflammatory effects of this compound have not been published. Therefore, its potential activity in this area remains uncharacterized.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol can be determined.

In ¹H NMR, the chemical shift (δ) of each proton is indicative of its electronic environment. Protons attached to the benzyl (B1604629) group typically appear in the aromatic region (around 7.2-7.4 ppm), while the benzylic CH₂ protons show a distinct signal. The protons on the piperidine (B6355638) ring appear at higher fields, with their specific shifts and multiplicities being highly dependent on their stereochemical relationship (axial or equatorial) to the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1-Benzyl-piperidin-3-ol Derivatives Note: This table is a representative example based on typical chemical shifts for the functional groups present and data from related isomers. Actual values for this compound may vary.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.20-7.40 (m, 5H)127.0 - 129.5
Benzyl CH₂~3.50 (s, 2H)~63.0
H-3 (CH-OH)Variable, depends on stereochem.~70.0
H-4 (CH-NH₂)Variable, depends on stereochem.~58.0
Piperidine CH₂1.50-3.00 (m)25.0 - 60.0

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₈N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular mass and elemental composition.

Techniques like Electrospray Ionization (ESI) are typically employed to generate the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of this parent ion. The fragmentation pathways of piperidine alkaloids and related structures have been studied. scielo.brnih.gov Common fragmentation patterns for this compound would likely include:

Neutral loss of water (H₂O): A primary fragmentation event is often the elimination of the hydroxyl group as a water molecule, a common pathway for alcohols. scielo.brnih.gov

Cleavage of the benzyl group: The C-N bond between the piperidine ring and the benzyl group can cleave, leading to the formation of a characteristic benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion. xml-journal.net

Ring fragmentation: The piperidine ring itself can undergo cleavage, yielding various smaller fragment ions characteristic of the piperidine core. xml-journal.net

Analyzing these fragmentation patterns allows researchers to piece together the compound's structure, confirming the presence of the benzyl, hydroxyl, and amino-piperidine moieties.

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of its stereocenters. mdpi.commdpi.com

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (3R, 4S) stereochemistry. The analysis would reveal the exact spatial arrangement of the amino and hydroxyl groups relative to each other and the piperidine ring. It would also detail the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice. This technique has been successfully used to determine the absolute stereochemistry of the related trans-(3R,4R)-aminopiperidin-3-ols, providing unequivocal proof of their configuration. arkat-usa.orgresearchgate.netresearchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate how the molecules pack in the solid state. researchgate.net

Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration Determination (e.g., CD, Optical Rotation)

Chiroptical techniques are essential for characterizing chiral molecules by probing their interaction with polarized light. yale.edu

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. A non-zero optical rotation confirms the enantiomeric purity of the sample, as a racemic mixture (a 50:50 mix of enantiomers) is optically inactive. The specific rotation [α] is a characteristic physical constant for a chiral molecule under defined conditions (e.g., temperature, solvent, and wavelength).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. yale.edursc.org A CD spectrum provides more detailed structural information than optical rotation alone. The positive or negative peaks, known as Cotton effects, are highly sensitive to the molecule's stereochemistry. The absolute configuration of related piperidine amino alcohols has been determined by analyzing the CD spectra of their derivatives. researchgate.net For example, by forming a derivative such as an N-salicylidenimine, characteristic Cotton effects can be observed, and their signs can be correlated to a specific absolute configuration based on established rules. researchgate.net This makes CD spectroscopy a powerful tool for assigning or confirming the absolute stereochemistry of compounds like this compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic methods are fundamental for assessing the chemical purity and, critically, the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the ee of a chiral substance. uma.es This technique utilizes a stationary phase that is itself chiral. The two enantiomers of a compound interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times. By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers can be precisely calculated, yielding the enantiomeric excess. uma.es

Chiral Gas Chromatography (GC) operates on a similar principle but is used for volatile compounds. The sample is vaporized and passed through a column with a chiral stationary phase.

For non-volatile compounds like this compound, chiral HPLC is the preferred method. It is an indispensable tool during the synthesis and purification stages to monitor the stereochemical outcome of asymmetric reactions or the efficiency of chiral resolutions. researchgate.netnih.gov

Conclusion and Future Research Perspectives

Synthesis and Stereochemical Understanding Summary

The synthesis of stereochemically defined piperidines, such as (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol, is a significant challenge that requires precise control over multiple chiral centers. mdma.ch Current synthetic strategies largely focus on achieving high diastereoselectivity and enantioselectivity. A key approach to related trans-4-aminopiperidin-3-ols involves the stereospecific ring-opening of a chiral epoxide precursor. arkat-usa.orgresearchgate.net For instance, the synthesis of the (3R,4R)-diastereomer has been efficiently achieved through the reaction of an enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine with an amine nucleophile. arkat-usa.orgresearchgate.net This method establishes the trans relationship between the amino and hydroxyl groups.

Achieving the specific (3R,4S) configuration of the title compound would necessitate a synthetic route that yields a cis-amino alcohol arrangement. This typically requires different strategic considerations compared to the synthesis of the trans isomers. Methodologies could include diastereoselective reduction of an appropriate α-amino ketone or the cyclization of a suitably configured acyclic precursor. The control of absolute stereochemistry often relies on the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic intermediates. rsc.orgnih.gov For example, resolution using chiral acids like (R)-O-acetyl mandelic acid has been successfully employed for related racemic amino alcohol intermediates. researchgate.net The benzyl (B1604629) group on the piperidine (B6355638) nitrogen serves as a common protecting group that can be readily installed and later removed if necessary, facilitating further derivatization.

Potential for Further Chemical Diversification and Derivatization

The molecular architecture of this compound provides multiple handles for chemical modification, making it an attractive scaffold for generating libraries of novel compounds. researchgate.net The primary amino group at the C-4 position and the hydroxyl group at the C-3 position are prime sites for derivatization.

N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a wide array of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: Reductive amination or direct alkylation can introduce various alkyl or aryl groups to the primary amine, expanding the structural diversity.

O-Alkylation/Esterification: The hydroxyl group can be converted into ethers or esters, which can alter the molecule's lipophilicity and hydrogen-bonding capabilities.

Modification of the N-benzyl group: The benzyl group on the piperidine nitrogen can be removed via hydrogenolysis and replaced with other substituents, further diversifying the molecular scaffold.

This potential for derivatization allows for the systematic exploration of structure-activity relationships (SAR) should the scaffold be identified as a hit in a biological screen.

Table 1: Potential Derivatization Reactions for this compound

Functional Group Reaction Type Potential Reagents Resulting Moiety
C4-Amino Acylation Acid chlorides, Anhydrides Amide
C4-Amino Sulfonylation Sulfonyl chlorides Sulfonamide
C4-Amino Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃ Secondary/Tertiary Amine
C3-Hydroxyl Esterification Acid chlorides, Carboxylic acids Ester
C3-Hydroxyl O-Alkylation Alkyl halides, Williamson ether synthesis Ether
N1-Benzyl Debenzylation H₂, Pd/C Secondary Piperidine

Emerging Research Directions in Advanced Synthetic Methodologies

While established methods provide access to substituted piperidines, the field of organic synthesis is continuously evolving, offering new and more efficient pathways. acs.orgacs.org Future synthetic efforts towards this compound and its analogs could benefit from several emerging research directions:

Catalytic Asymmetric Synthesis: The development of novel catalytic asymmetric methods for piperidine synthesis is a major goal. nih.gov This includes rhodium-catalyzed asymmetric carbometalation of dihydropyridines and enantioselective [4+2] annulations of imines with allenes, which could provide highly functionalized piperidine derivatives with excellent stereocontrol. acs.orgnih.govsnnu.edu.cn

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. acs.org A biocatalytic approach could potentially be developed to install the C-4 amino group with the desired stereochemistry, starting from a suitable ketone precursor.

Gold-Catalyzed Cyclization: Gold-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems. nih.gov A modular synthesis involving a gold-catalyzed cyclization of an N-homopropargyl amide intermediate could offer a flexible route to piperidin-4-one precursors, which could then be stereoselectively reduced and functionalized. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control for multi-step syntheses. Applying flow chemistry to the synthesis of piperidine intermediates could streamline the production of this compound.

Prospects for Application as Advanced Chemical Probes or Ligands in Basic Research

Chemical probes are essential small-molecule tools used to study biological processes and validate drug targets. youtube.comchemicalprobes.org The rigid, three-dimensional structure of the piperidine scaffold, combined with its specific stereochemistry and functional groups, makes this compound a promising candidate for development into a chemical probe or a specialized ligand. nih.gov

The presence of amino and hydroxyl groups allows for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups, which are key features of many chemical probes. researchgate.net Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. ajchem-a.comnih.govmdpi.com By modifying the substituents on the piperidine scaffold, it may be possible to develop potent and selective ligands for specific protein targets. For example, various substituted piperidines have been investigated as σ1 receptor ligands. nih.gov

Future research could focus on screening this compound and its derivatives against various biological targets. Once a target is identified, the scaffold can be optimized for affinity and selectivity. The development of a labeled version of an optimized ligand would create a valuable chemical probe for studying the target's function, distribution, and interactions within a cellular context, thereby advancing basic biological research. nih.gov

Q & A

Q. What mechanistic insights explain the regioselectivity during the epoxide ring-opening step in the synthesis?

  • Methodological Answer : The trans-configuration of the amino alcohol arises from nucleophilic attack at the less hindered carbon of the epoxide. Computational modeling (DFT studies) can predict transition states, while kinetic experiments with isotopic labeling (e.g., ¹⁸O) validate the proposed mechanism .

Q. How can researchers resolve racemic mixtures of this compound without chiral chromatography?

  • Methodological Answer : Diastereomeric salt formation with chiral resolving agents (e.g., (R)-mandelic acid derivatives) is cost-effective for large-scale resolutions. Optimize solvent polarity (e.g., ethanol/water mixtures) and crystallization conditions to enhance enantiomeric excess (ee) .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Formulate as a hydrochloride salt to enhance solubility and stability. Lyophilization in phosphate-buffered saline (PBS) at pH 6–7 minimizes hydrolysis of the amino alcohol moiety. Accelerated stability studies (40°C/75% RH) assess degradation pathways .

Q. How do structural modifications (e.g., fluorination or hydroxyl substitution) affect the compound’s biological activity?

  • Methodological Answer : Fluorination at the benzyl group (e.g., 4-fluorobenzyl) can enhance metabolic stability and binding affinity to targets like kinases. Comparative assays (e.g., IC₅₀ measurements) against unmodified analogues reveal structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., JAK3 kinase) identifies key binding interactions. Molecular dynamics simulations (MD, >100 ns) assess conformational stability of ligand-receptor complexes .

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